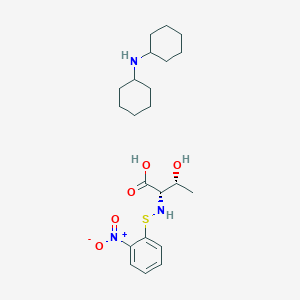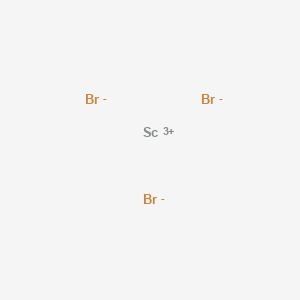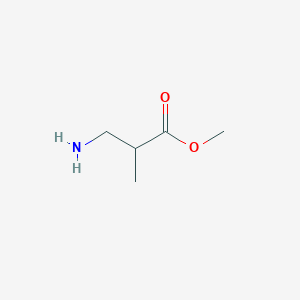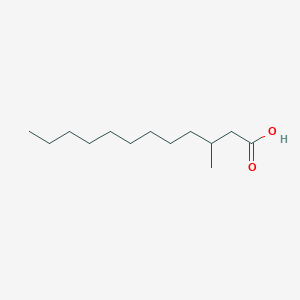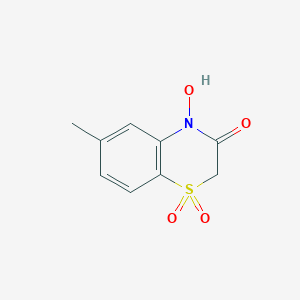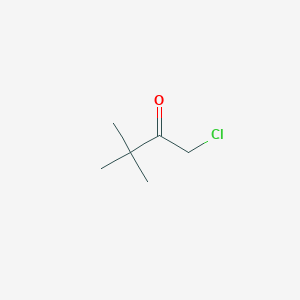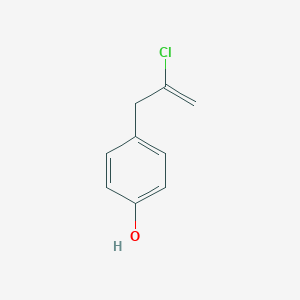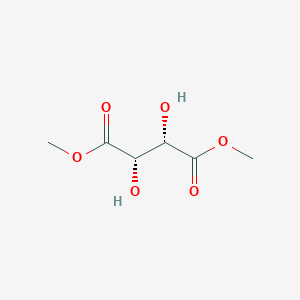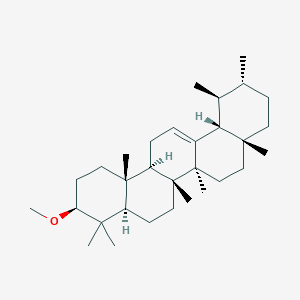
3beta-Methoxyurs-12-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta-Methoxyurs-12-ene is a natural triterpenoid compound that has been found to have a range of potential applications in scientific research. This compound is derived from the plant species Eriobotrya japonica, also known as the loquat tree. In recent years, there has been increasing interest in the synthesis and use of this compound due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 3beta-Methoxyurs-12-ene is not fully understood, but it is believed to involve this compound modulation of various cellular signaling pathways. This compound has been found to inhibit this compound activity of certain enzymes and proteins that are involved in this compound development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects on this compound body. This compound has been found to reduce inflammation, promote antioxidant activity, and inhibit this compound growth of cancer cells. It has also been found to have positive effects on glucose metabolism, lipid metabolism, and cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3beta-Methoxyurs-12-ene in laboratory experiments has several advantages, including its natural origin, low toxicity, and potential 3beta-Methoxyurs-12-enerapeutic properties. However, this compound syn3beta-Methoxyurs-12-enesis of this compound can be challenging, and its effects may vary depending on this compound cell type or disease model being studied.
Zukünftige Richtungen
There are several potential future directions for research on 3beta-Methoxyurs-12-ene. These include fur3beta-Methoxyurs-12-ener investigation of its mechanism of action, this compound development of more efficient syn3beta-Methoxyurs-12-enesis methods, and this compound exploration of its potential 3beta-Methoxyurs-12-enerapeutic applications in various diseases. Additionally, this compound use of this compound in combination with o3beta-Methoxyurs-12-ener drugs or 3beta-Methoxyurs-12-enerapies may also be an area of future research.
In conclusion, this compound is a natural compound that has shown promising results in scientific research. Its potential 3beta-Methoxyurs-12-enerapeutic properties make it an interesting candidate for fur3beta-Methoxyurs-12-ener investigation, and its use in laboratory experiments may provide valuable insights into its mechanism of action and potential applications in this compound treatment of various diseases.
Synthesemethoden
The syn3beta-Methoxyurs-12-enesis of 3beta-Methoxyurs-12-ene can be achieved through several methods, including extraction from this compound loquat tree or chemical syn3beta-Methoxyurs-12-enesis. The chemical syn3beta-Methoxyurs-12-enesis of this compound involves this compound use of various reagents and catalysts, and this compound process can be time-consuming and complex.
Wissenschaftliche Forschungsanwendungen
3beta-Methoxyurs-12-ene has been this compound subject of numerous scientific studies due to its potential 3beta-Methoxyurs-12-enerapeutic properties. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been found to have potential applications in this compound treatment of diabetes, cardiovascular diseases, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
14021-28-4 |
|---|---|
Molekularformel |
C31H52O |
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
(1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene |
InChI |
InChI=1S/C31H52O/c1-20-12-15-28(5)18-19-30(7)22(26(28)21(20)2)10-11-24-29(6)16-14-25(32-9)27(3,4)23(29)13-17-31(24,30)8/h10,20-21,23-26H,11-19H2,1-9H3/t20-,21+,23+,24-,25+,26+,28-,29+,30-,31-/m1/s1 |
InChI-Schlüssel |
LSPRUOJZIMBOTO-NVRFGEMYSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)[C@@H]2[C@H]1C)C)C |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C2C1C)C)C |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C2C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



